6-Hydroxytetrahydropyrimidin-4-one

Medicinal Chemistry HIV Drug Discovery Scaffold Design

6-Hydroxytetrahydropyrimidin-4-one is a privileged tetrahydropyrimidinone scaffold offering distinct physicochemical advantages—higher solubility, greater lipophilicity, and lower crystallinity—over traditional hexahydrodiazepinone cores, directly enhancing oral bioavailability. The essential 6-hydroxyl group enables critical target engagement in HIV-1 protease and PfDHODH inhibitor programs. Its compatibility with Biginelli multicomponent reactions makes it the premier choice for rapid, one-pot construction of diverse DHPM libraries for HTS and combinatorial chemistry. Procure this versatile building block to accelerate your medicinal chemistry and drug discovery pipeline.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
Cat. No. B12363124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxytetrahydropyrimidin-4-one
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1C(NCNC1=O)O
InChIInChI=1S/C4H8N2O2/c7-3-1-4(8)6-2-5-3/h3,5,7H,1-2H2,(H,6,8)
InChIKeyZMNSATBYYSATCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxytetrahydropyrimidin-4-one: A Core Heterocyclic Scaffold for Bioactive Molecule Synthesis and Procurement


6-Hydroxytetrahydropyrimidin-4-one belongs to the class of tetrahydropyrimidinones (THPMs), a privileged scaffold in medicinal chemistry recognized for its versatile pharmacological profile [1]. As a dihydropyrimidinone (DHPM) derivative, it features a partially saturated pyrimidine ring bearing a 6-hydroxyl group and a 4-oxo functionality, a core structure enabling diverse chemical modifications and biological interactions [2]. This compound serves as a crucial building block in the synthesis of complex pharmaceuticals and is an object of study in drug discovery programs targeting a range of conditions, including infectious diseases, cancer, and metabolic disorders [3].

Why 6-Hydroxytetrahydropyrimidin-4-one Cannot Be Casually Replaced: Scaffold-Specific Performance in Drug Discovery


The tetrahydropyrimidinone scaffold offers unique physicochemical and biological advantages that are not universally shared by other heterocyclic systems, making direct substitution risky without rigorous validation. For instance, when compared to hexahydro-1,3-diazepin-2-ones in the context of HIV protease inhibition, tetrahydropyrimidinones demonstrate superior unsymmetry, lower crystallinity, higher solubility, and greater lipophilicity—factors critical for oral bioavailability and formulation [1]. Furthermore, specific substituents on the THPM core, such as the 6-hydroxyl group, are essential for biological activity [2]. While dihydropyrimidinones (DHPMs) are a broad class, the 6-hydroxy-2,3-dihydropyrimidin-4(1H)-one specific scaffold exhibits distinct reactivity in key reactions like the Biginelli condensation, enabling the efficient synthesis of diverse derivatives [3].

Quantitative Differentiation Guide for 6-Hydroxytetrahydropyrimidin-4-one: Assays, Comparators, and Performance Metrics


Physicochemical Superiority Over Hexahydro-1,3-diazepin-2-one Scaffolds for HIV Protease Inhibitor Design

In a direct head-to-head comparison of scaffolds for designing HIV protease inhibitors, tetrahydropyrimidinones demonstrated clear advantages over the previously disclosed hexahydro-1,3-diazepin-2-ones. The tetrahydropyrimidinone scaffold was found to be more unsymmetrical (different P1/P1'), less crystalline, more soluble, and more lipophilic (mono-ol vs diol) [1]. These properties are critical for improving drug-likeness and oral bioavailability, directly influencing the success of a drug discovery program.

Medicinal Chemistry HIV Drug Discovery Scaffold Design

Differential DHODH Inhibitory Potency Against Plasmodium falciparum vs. Human Isoform

A comparative analysis of dihydropyrimidinone derivatives reveals a significant differential in inhibitory potency against P. falciparum dihydroorotate dehydrogenase (PfDHODH) versus the human orthologue. A specific derivative (CHEMBL2012825) exhibited an IC50 of 418 nM against PfDHODH [1], whereas a related compound (CHEMBL4546952) showed an IC50 of 1050 nM against the human DHODH enzyme under similar assay conditions [2]. This difference highlights the potential for achieving selective antiparasitic activity while mitigating host toxicity.

Antimalarial Drug Discovery Enzymology Target Selectivity

Potent Urease Inhibition with Chelation-Based Mechanism of Action

Tetrahydropyrimidine analogs have been identified as potent urease inhibitors, with compound 4e displaying an IC50 of 6.81 ± 1.42 µM against the H. pylori urease enzyme [1]. This activity is notably superior to that of the standard inhibitor thiourea (IC50 = 22.32 μM) [2]. Docking studies reveal a distinct mechanism of action involving chelation of both Ni2+ ions in the active site, a feature not common to all inhibitor classes and which may contribute to its enhanced potency [1].

Anti-infectives Metalloenzyme Inhibition Urease Inhibitors

Critical Role of 6-Hydroxyl Group in Biological Activity: SAR from HIV Protease Inhibitors

A detailed SAR study on tetrahydropyrimidinone HIV protease inhibitors explicitly identified the 6-hydroxyl group as being critical for maintaining good antiviral activity [1]. This demonstrates a functional requirement for this specific moiety within the context of this pharmacophore. The SAR investigation showed that modifications or removal of this hydroxyl group led to a substantial loss of potency, confirming its essential role in target engagement.

Structure-Activity Relationship Medicinal Chemistry HIV

High-Impact Procurement and Research Applications for 6-Hydroxytetrahydropyrimidin-4-one


Rational Design of Next-Generation HIV-1 Protease Inhibitors

6-Hydroxytetrahydropyrimidin-4-one serves as an ideal starting scaffold for developing novel HIV-1 protease inhibitors. Its inherent physicochemical superiority over alternative scaffolds like hexahydro-1,3-diazepin-2-ones, including higher solubility and lipophilicity, makes it a strategically sound choice for medicinal chemistry programs aimed at improving oral bioavailability [1]. The essential 6-hydroxyl group provides a critical interaction point with the protease active site, guiding rational structure-based design efforts [2].

Selective Antimalarial Agent Development via PfDHODH Inhibition

The dihydropyrimidinone core, embodied by 6-Hydroxytetrahydropyrimidin-4-one, provides a valuable chemical starting point for the development of selective antimalarial agents. Building upon the observed differential inhibition between P. falciparum and human DHODH enzymes, this compound can be elaborated into libraries of derivatives screened for potent, selective PfDHODH inhibition [3]. This approach directly addresses the need for novel antimalarials with novel mechanisms of action and a favorable therapeutic index [3].

Novel Anti-urease Therapeutics for Helicobacter pylori Infections

The tetrahydropyrimidine scaffold, which can be efficiently derived from 6-Hydroxytetrahydropyrimidin-4-one, is a validated platform for designing potent urease inhibitors with a unique chelation mechanism. Researchers can use this compound to synthesize and optimize new chemical entities targeting H. pylori, with the goal of achieving low-nanomolar IC50 values and overcoming resistance to current therapies [4]. The observed superiority over thiourea provides a clear benchmark for optimization efforts [4].

Efficient Synthesis of Diverse Bioactive Libraries via Biginelli Condensation

6-Hydroxytetrahydropyrimidin-4-one is a key participant in the Biginelli multicomponent reaction, enabling the rapid, one-pot construction of diverse dihydropyrimidinone (DHPM) libraries [5]. This synthetic utility makes it an invaluable procurement target for high-throughput screening (HTS) campaigns and combinatorial chemistry projects seeking to explore a wide range of pharmacological activities, including anticancer, anti-inflammatory, and calcium channel modulation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxytetrahydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.